N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-8-10-16(11-9-14)13-25-12-4-6-17(21(25)27)20(26)24-22-23-19-15(2)5-3-7-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYJEMTHHWWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core fused with a benzothiazole moiety. Its molecular formula is C19H18N2O2S, and it has notable physicochemical properties that contribute to its biological activity.
1. Enzyme Inhibition:
The compound has been shown to interact with various enzymes, notably cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting COX activity, the compound reduces the production of prostaglandins, leading to decreased inflammation.
2. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that it possesses potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
3. Acetylcholinesterase Inhibition:
Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against several pathogens, including Staphylococcus aureus and Candida albicans . -
Neuroprotective Effects:
In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase. The results showed an IC50 value of 2.7 µM, indicating strong inhibitory activity that could be beneficial in treating Alzheimer's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and extensive tissue distribution. It is likely metabolized in the liver and excreted via renal pathways, similar to other compounds in its class.
Comparison with Similar Compounds
Structural Analogues with Dihydropyridine-3-Carboxamide Core
The target compound shares its 2-oxo-1,2-dihydropyridine-3-carboxamide core with several analogs, differing in substituents:
Key Observations :
- Substituent Effects : The 4-methylbenzyl group in the target compound likely enhances solubility compared to the 4'-chlorobiphenyl group in , where chlorine may reduce metabolic stability.
- Heterocyclic Variations: Replacing benzothiazole (target) with benzoxazole (7c) or cyclohexyl (8a) alters electronic properties.
Benzo[d]thiazole-Containing Analogues
Compounds with benzothiazole moieties show structural and functional parallels:
Key Observations :
- Substituent Position : The target’s 4-methyl group on benzothiazole (vs. 6-methoxy in 3a) reduces steric hindrance, possibly favoring receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
